- Synthesis of Firefly Luciferin Analogues and Evaluation of the Luminescent Properties, Chemistry - A European Journal, 2016, 22(27), 9330-9337

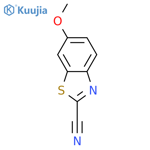

Cas no 939-69-5 (6-hydroxy-1,3-benzothiazole-2-carbonitrile)

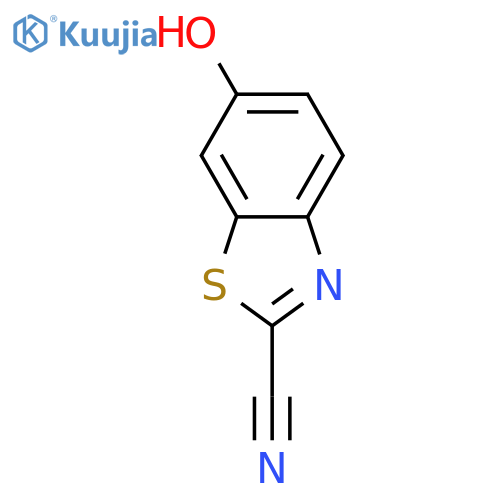

939-69-5 structure

Nome del prodotto:6-hydroxy-1,3-benzothiazole-2-carbonitrile

6-hydroxy-1,3-benzothiazole-2-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

-

- 6-Hydroxybenzo[d]thiazole-2-carbonitrile

- 2-CYANO-6-HYDROXYBENZOTHIAZOLE

- 2-Benzothiazolecarbonitrile, 6-hydroxy-

- 2-CYANO-6-HYDROXYBENZOTHIAZ

- 6-hydroxy-1,3-benzothiazole-2-carbonitrile

- 6-hydroxy-2-cyano-benzothiazole

- 2-cyano-6-hydroxybenzothiazol

- 2-cyano-6-hydroxybenzthiazole

- 6-Hydroxy-2-Benzothiazolecarbonitrile

- 6-hydroxy-2-cyanobenzothiazole

- 6-hydroxybenzothiazole-2-carbonitrile

- BEN041

- PubChem19680

- SQAVNBZDECKYOT-UHFFFAOYSA-N

- FCH841120

- ST

- 6-Hydroxy-2-benzothiazolecarbonitrile (ACI)

- 939-69-5

- BBL101177

- AC-7689

- C8H4N2OS

- GEO-00837

- SY065965

- STL554973

- DB-009211

- DTXSID10432318

- J-509202

- AKOS005257673

- 6-Hydroxybenzothiazole-2-carbonitrile, 96%

- SCHEMBL140656

- CS-W005799

- MFCD00296905

- FS-2463

- 6-hydroxybenzo-[d]thiazole-2-carbonitrile

- 6-Hydroxy-benzothiazole-2-carbonitrile

- 6-hydroxy-benzo[d]thiazole-2-carbonitrile

-

- MDL: MFCD00296905

- Inchi: 1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H

- Chiave InChI: SQAVNBZDECKYOT-UHFFFAOYSA-N

- Sorrisi: N#CC1SC2C(=CC=C(C=2)O)N=1

Proprietà calcolate

- Massa esatta: 176.00400

- Massa monoisotopica: 176.00443393g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 12

- Conta legami ruotabili: 0

- Complessità: 224

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.3

- Superficie polare topologica: 85.2

Proprietà sperimentali

- Colore/forma: Pale-yellow to Yellow-brown Solid

- Densità: 1.53

- Punto di fusione: 211-213 °C

- Punto di ebollizione: 374.7±34.0°C at 760 mmHg

- Punto di infiammabilità: 180.387 °C

- Indice di rifrazione: 1.744

- PSA: 85.15000

- LogP: 1.87358

6-hydroxy-1,3-benzothiazole-2-carbonitrile Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H319

- Dichiarazione di avvertimento: P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 22-36

- Istruzioni di sicurezza: 26-36/37

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:2-8°C

6-hydroxy-1,3-benzothiazole-2-carbonitrile Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

6-hydroxy-1,3-benzothiazole-2-carbonitrile Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063454-10g |

6-Hydroxybenzo[d]thiazole-2-carbonitrile |

939-69-5 | 98% | 10g |

¥1146.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1236-5G |

6-hydroxy-1,3-benzothiazole-2-carbonitrile |

939-69-5 | 97% | 5g |

¥ 495.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 072318-250mg |

6-hydroxy-1,3-benzothiazole-2-carbonitrile |

939-69-5 | 95+% | 250mg |

4827.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D960498-10g |

2-CYANO-6-HYDROXYBENZOTHIAZOLE |

939-69-5 | 98+% | 10g |

$165 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063454-1g |

6-Hydroxybenzo[d]thiazole-2-carbonitrile |

939-69-5 | 98% | 1g |

¥148.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D960498-100g |

2-CYANO-6-HYDROXYBENZOTHIAZOLE |

939-69-5 | 98+% | 100g |

$1225 | 2023-09-01 | |

| Fluorochem | 049352-1g |

2-Cyano-6-hydroxybenzothiazole |

939-69-5 | 97% | 1g |

£32.00 | 2022-02-28 | |

| Fluorochem | 049352-10g |

2-Cyano-6-hydroxybenzothiazole |

939-69-5 | 97% | 10g |

£236.00 | 2022-02-28 | |

| eNovation Chemicals LLC | D502945-250mg |

2-Cyano-6-hydroxybenzothiazole |

939-69-5 | 97% | 250mg |

$110 | 2024-05-24 | |

| AstaTech | 59441-5/G |

2-CYANO-6-HYDROXYBENZOTHIAZOLE |

939-69-5 | 97% | 5g |

$392 | 2023-09-16 |

6-hydroxy-1,3-benzothiazole-2-carbonitrile Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Ethanethiol , Chlorotrimethylsilane , Potassium iodide Solvents: Acetonitrile ; -5 °C; -5 °C → 30 °C; 6 h, 30 °C

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Riferimento

- Process for the demethylation of 2-cyano-6-methoxybenzothiazole and its use for the preparation of D-luciferin, China, , ,

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Pyridinium chloride ; 200 °C

Riferimento

- Strategy for Dual-Analyte Luciferin Imaging: In Vivo Bioluminescence Detection of Hydrogen Peroxide and Caspase Activity in a Murine Model of Acute Inflammation, Journal of the American Chemical Society, 2013, 135(5), 1783-1795

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Pyridinium chloride ; rt → 200 °C; 1 h, 200 °C; 200 °C → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Riferimento

- A bioluminogenic substrate for in vivo imaging of β-lactamase activity, Angewandte Chemie, 2007, 46(37), 7031-7034

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: 1,3-Propanediamine , Cuprous cyanide , Dibenzo-18-crown-6 , Copper(II) tetrafluoroborate Solvents: Acetonitrile ; 30 min, 25 °C

1.2 Solvents: Acetonitrile ; 5 min, 25 °C; 1 min, 25 °C

1.2 Solvents: Acetonitrile ; 5 min, 25 °C; 1 min, 25 °C

Riferimento

- Synthesis, spectroscopic characterization, and computational studies of 2-cyano-6-hydroxybenzothiazole: a key synthetic intermediate of firefly luciferin, Turkish Journal of Chemistry, 2018, 42(6), 1499-1517

Synthetic Routes 12

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Pyridinium chloride ; 40 min, rt → 200 °C

1.2 Reagents: Sodium bicarbonate ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate ; neutralized, cooled

Riferimento

- In vivo imaging of hydrogen peroxide production in a murine tumor model with a chemoselective bioluminescent reporter, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(50), 21316-21321

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Potassium cyanide Catalysts: Dibenzo-18-crown-6 , Borate(1-), tetrafluoro-, copper(2+) (2:1), hexahydrate Solvents: Acetonitrile ; 5 min, rt

1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ; 30 min, 25 °C

1.3 Solvents: Acetonitrile ; 5 min, rt; 1 h, 25 °C

1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ; 30 min, 25 °C

1.3 Solvents: Acetonitrile ; 5 min, rt; 1 h, 25 °C

Riferimento

- Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors, Polycyclic Aromatic Compounds, 2020, 40(3), 660-669

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Sodium borohydride Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 24 h, rt

Riferimento

- A new synthesis of 2-Cyano-6-hydroxybenzothiazole, the key intermediate of D-luciferin, starting from 1,4-benzoquinone, Synlett, 2009, (16), 2682-2684

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Pyridinium chloride Solvents: Sulfolane ; 6 h, 180 °C

Riferimento

- A bioluminescent sensor for highly selective and sensitive detection of human carboxylesterase 1 in complex biological samples, Chemical Communications (Cambridge, 2016, 52(15), 3183-3186

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Pyridinium chloride ; 40 min, rt → 200 °C

1.2 Reagents: Sodium bicarbonate ; neutralized

1.2 Reagents: Sodium bicarbonate ; neutralized

Riferimento

- Luciferin derivatives from bicyclic reactants and aminothiol derivatives and methods of detection of biol. process or biomols., United States, , ,

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Pyridinium chloride ; rt → 180 °C; 1 h, 200 °C

Riferimento

- PalmitateLuciferin: A Molecular Design for the Second Harmonic Generation Study of Ion Complexation at the Air-Water Interface, Journal of Physical Chemistry C, 2012, 116(13), 7450-7456

Synthetic Routes 20

6-hydroxy-1,3-benzothiazole-2-carbonitrile Raw materials

- 6-methoxy-1,3-benzothiazole-2-carbonitrile

- Borate(1-),tetrafluoro-

- 2-Benzothiazolecarbonitrile, 6-(2-propen-1-yloxy)-

- 6-Hydroxy-2-benzothiazolediazonium

6-hydroxy-1,3-benzothiazole-2-carbonitrile Preparation Products

6-hydroxy-1,3-benzothiazole-2-carbonitrile Letteratura correlata

-

James A. H. Inkster,Didier J. Colin,Yann Seimbille Org. Biomol. Chem. 2015 13 3667

-

Bowen Ke,Hui Chen,Lin Ma,Sarah Zingales,Deying Gong,Die Hu,Lupei Du,Minyong Li Org. Biomol. Chem. 2018 16 2388

-

F. Gao,C. Ieritano,K.-T. Chen,G. M. Dias,J. Rousseau,F. Bénard,Y. Seimbille Org. Biomol. Chem. 2018 16 5102

-

Chunchao Tang,Yuqi Gao,Tingting Liu,Yuxing Lin,Xiaomeng Zhang,Chaochao Zhang,Xiang Li,Tianchao Zhang,Lupei Du,Minyong Li Org. Biomol. Chem. 2018 16 645

-

Carla T. Salatino,Diêgo U. Melo,Ariane M. Yoshitake,Lucas S. Sgarbi,Paula Homem-de-Mello,Fernando H. Bartoloni,Luiz F. M. L. Ciscato Org. Biomol. Chem. 2017 15 3479

939-69-5 (6-hydroxy-1,3-benzothiazole-2-carbonitrile) Prodotti correlati

- 943-03-3(6-methoxy-1,3-benzothiazole-2-carbonitrile)

- 7267-38-1(5-Hydroxybenzodthiazole-2-carbonitrile)

- 7267-35-8(5-Methoxybenzo[d]thiazole-2-carbonitrile)

- 7267-31-4(4-Hydroxybenzo[d]thiazole-2-carbonitrile)

- 7267-41-6(4,6-Dihydroxybenzodthiazole-2-carbonitrile)

- 72055-63-1(3-Methyl Adenosine p-Toluenesulfonate Salt)

- 863452-97-5(2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-(2-chlorophenyl)methylacetamide)

- 2098086-72-5(methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine)

- 2140993-51-5(3-Pyridinemethanamine, N-cyclobutyl-6-(trifluoromethyl)-)

- 1235300-85-2(N'-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-N-(thiophen-2-yl)methylethanediamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:939-69-5)6-hydroxy-1,3-benzothiazole-2-carbonitrile

Purezza:99%/99%

Quantità:25g/100g

Prezzo ($):254.0/1014.0